molecular formula C8H18S B1583070 2-Octanethiol CAS No. 3001-66-9

2-Octanethiol

Cat. No. B1583070
CAS RN: 3001-66-9
M. Wt: 146.3 g/mol
InChI Key: BZXFEMZFRLXGCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Octanethiol, also known as 2-Octylthiol or octane-2-thiol, is a chemical compound with the molecular formula C8H18S . It has a molecular weight of 146.294 .


Molecular Structure Analysis

The molecular structure of 2-Octanethiol consists of a chain of eight carbon atoms (an octane backbone), with a sulfur-hydrogen (SH) group attached to the second carbon atom . This structure can be represented in 2D or 3D molecular models .


Physical And Chemical Properties Analysis

2-Octanethiol has a molecular weight of 146.294 . More detailed physical and chemical properties such as boiling point, melting point, solubility, and spectral data may be available in specialized chemical databases or literature.

Scientific Research Applications

Polymerization Processes

2-Octanethiol has been utilized in atom transfer radical polymerization (ATRP) processes. For instance, when added to the ATRP of methyl methacrylate, it behaves as a free-radical chain transfer agent. This helps in controlling the molecular weight and polydispersity of the polymers formed, demonstrating its radical nature and its influence on polymerization systems (Heuts et al., 1999).

Nanotechnology and Surface Chemistry

2-Octanethiol's interaction with platinum chains has been observed using scanning tunneling microscopy, revealing insights into molecular motion and resistance. This research is significant in understanding molecular transport mechanisms (Kockman et al., 2009).

The formation of binary self-assembled monolayers of 2-Octanethiol and other thiols on Au(111) surfaces has been studied. This work contributes to our understanding of surface chemistry, especially in creating mixed monolayer systems with various structural properties (Aravinthan et al., 2019).

Material Science and Oxidation Prevention

In material science, 2-Octanethiol has been used in surface coating applications to prevent oxidation and corrosion, particularly on copper nanoparticles. Its sulfur end bonds chemically with non-oxidized surfaces, offering protection against oxidation (Seong et al., 2010).

Catalysis

The role of 2-Octanethiol in catalysis, specifically in the oxidation of organic thiols, has been explored. It has been involved in reactions with MoS2 nanosheets, indicating its potential in influencing reaction kinetics and product formation (Chen et al., 2018).

Exchange Kinetics in Self-Assembled Monolayers

The exchange kinetics of alkanethiol self-assembled monolayers, including octanethiol, have been studied. This research provides insights into the behavior of these monolayers in various conditions, which is crucial for applications in nanotechnology and surface chemistry (Kajikawa et al., 1997).

Nanostructure Analysis

The use of atom probe tomography to analyze octanethiol self-assembled monolayers on gold surfaces has been reported. This novel approach sheds light on the molecular arrangement and surface morphology of these monolayers (Mohanty et al., 2019).

Safety And Hazards

2-Octanethiol is combustible and can cause skin irritation and serious eye irritation . It may also cause an allergic skin reaction . It is very toxic to aquatic life . In case of skin contact, it is advised to wash with plenty of soap and water . If inhaled, the victim should be moved to fresh air . If swallowed, medical attention should be sought immediately .

properties

IUPAC Name

octane-2-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18S/c1-3-4-5-6-7-8(2)9/h8-9H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZXFEMZFRLXGCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(C)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70871002
Record name 2-Octanethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70871002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Octanethiol

CAS RN

3001-66-9, 25265-79-6
Record name 2-Octanethiol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3001-66-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Octanethiol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003001669
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name sec-Octanethiol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025265796
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-OCTANETHIOL
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522669
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Octanethiol
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Octanethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70871002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Octane-2-thiol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.170
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name sec-octanethiol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.042.507
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Octanethiol
Reactant of Route 2
2-Octanethiol
Reactant of Route 3
Reactant of Route 3
2-Octanethiol
Reactant of Route 4
Reactant of Route 4
2-Octanethiol
Reactant of Route 5
Reactant of Route 5
2-Octanethiol
Reactant of Route 6
2-Octanethiol

Citations

For This Compound
87
Citations
Y Sakoda, S Hayashi - SPECIAL PUBLICATION-ROYAL …, 2002 - books.google.com
… 2-Heptanethiol, 2-octanethiol and 2-nonanethiol were positioned on the … to 2octanethiol contributed more to PC 1 than PC 2. The reason for this is that 2-heptanethiol and 2-octanethiol …
Number of citations: 8 books.google.com
N Öhrner, C Orrenius, A Mattson, T Norin… - Enzyme and microbial …, 1996 - Elsevier
… The thiols 2-octanethiol and 1-phenylethanethiol did not yield any thiol ester product in the analogous lipase-catalyzed acyl transfer reaction. By preparing the thiooctanoate of l-phenyl…
Number of citations: 110 www.sciencedirect.com
RP Volante - Tetrahedron Letters, 1981 - Elsevier
… The ether layer was separated and dried over sodium sulfate to give 2.37 g (100%) of S-(+)-2-octanethiol as a clear oil which was homogeneous by nmr. A purified sample was …
Number of citations: 318 www.sciencedirect.com
GE Mcmanis, LE Gast - Journal of the American Oil Chemists Society, 1974 - Springer
… With a 2 mercaptan, 2-octanethiol, the SH stretching mode is observed … and at 858 Acm -1 for 2-octanethiol with an intensity of 8. … With 2-octanethiol, it is observed at 350 Acm-1 with an …
Number of citations: 7 link.springer.com
E Dyer, JF GLENN, EG LENDRAT - The Journal of Organic …, 1961 - ACS Publications
… The base-catalyzed reactions of phenyl isocyanate with 1-butanethiol, 2-butanethiol, and 2-octanethiol in various solvents at 25 were studied to elucidate the mechanism. The slight …
Number of citations: 38 pubs.acs.org
Y TAGUCHI, Y SUHARA - Journal of Japan Oil Chemists' Society, 1986 - jstage.jst.go.jp
… The reaction of 1, 2-epithiooctane with t-butylamine in a glass ampoule gave 1-(Nt-butylamino)2-octanethiol (1) and 1-(Nt-butylaminomethyl) …
Number of citations: 2 www.jstage.jst.go.jp
NA Kautz, SA Kandel - Journal of the American Chemical Society, 2008 - ACS Publications
… A 1340 Å 2 octanethiol SAM that has been exposed to hydrogen atoms for 253 min. Large triangular islands have formed in areas where the monolayer has been removed. These …
Number of citations: 135 pubs.acs.org
Y Taeho - 2022 - repository.hanyang.ac.kr
… On the other hand, to understand the steric effects on the formation of alkanethiol SAMs on Au(111), we compared the surface structures of 2-octanethiol (2-OT) SAMs with those of OT. …
Number of citations: 0 repository.hanyang.ac.kr
JS Preston, AC Preez - Solvent Extraction and Ion Exchange, 1994 - Taylor & Francis
… Thus, for example, contacting a 0.25 M solution of 2-octanethiol in xylene with 0.05 M cadmium nitrate in 1.00 M sodium nitrate at pH 3.55 (the pl-I05 value for its mixture with 0.25 M …
Number of citations: 17 www.tandfonline.com
Y Sakoda, S Hayashi - … in Flavours and Fragrances: From the …, 2007 - books.google.com
… 2-Heptanethiol, 2-octanethiol and 2–nonanethiol were positioned on the … to 2octanethiol contributed more to PC 1 than PC 2. The reason for this is that 2-heptanethiol and 2-octanethiol …
Number of citations: 0 books.google.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.